![molecular formula C8H17N2NaO6S2 B7881348 sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7881348.png)
sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a chemical compound with the empirical formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Propylene glycol monoacetoacetate monoacrylate can be synthesized through the esterification of propylene glycol with acetoacetic acid, followed by acrylation. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of propylene glycol monoacetoacetate monoacrylate involves large-scale esterification reactors where propylene glycol and acetoacetic acid are mixed in the presence of a catalyst. The reaction mixture is then subjected to acrylation using acrylic acid or its derivatives. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: Propylene glycol monoacetoacetate monoacrylate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
Propylene glycol monoacetoacetate monoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the preparation of bio-compatible materials for medical and biological applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
作用机制
The mechanism of action of propylene glycol monoacetoacetate monoacrylate involves its ability to undergo polymerization and form stable complexes with other molecules. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions facilitate the formation of stable structures that are essential for its applications in drug delivery, coatings, and adhesives.
相似化合物的比较
Propylene glycol diacrylate: Similar in structure but with two acrylate groups instead of one acetoacetate and one acrylate group.
Ethylene glycol monoacetoacetate monoacrylate: Similar in structure but with ethylene glycol instead of propylene glycol.
Uniqueness: Propylene glycol monoacetoacetate monoacrylate is unique due to its combination of acetoacetate and acrylate functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and complex formation capabilities.
属性
IUPAC Name |
sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAIRCLBMGXCZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2NaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
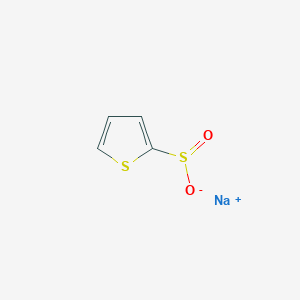
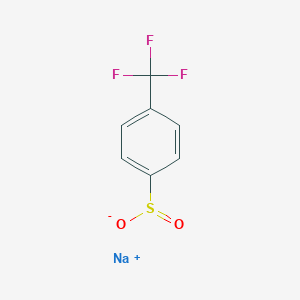
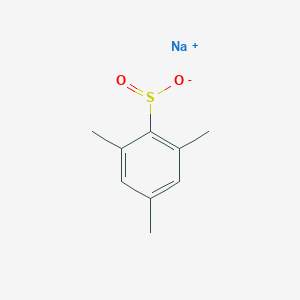
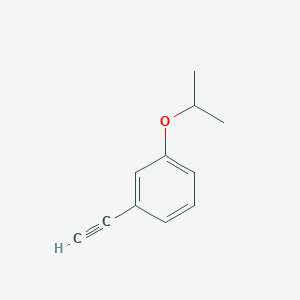
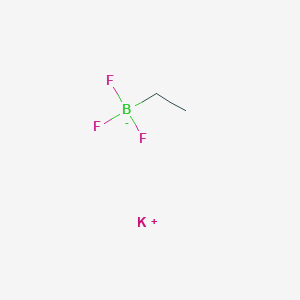
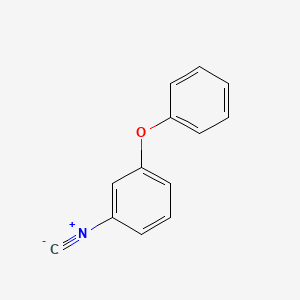
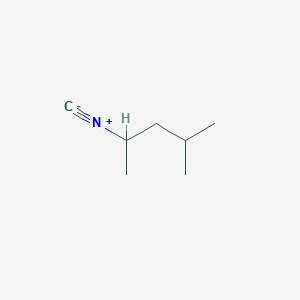

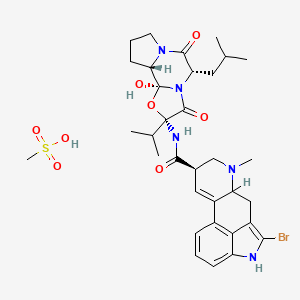
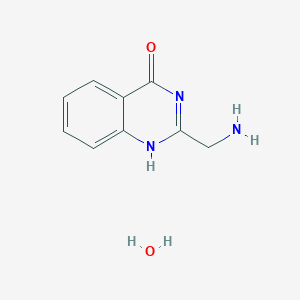
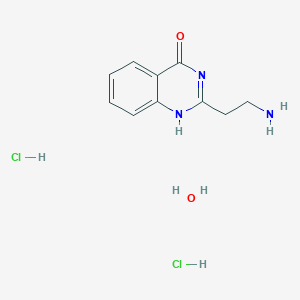
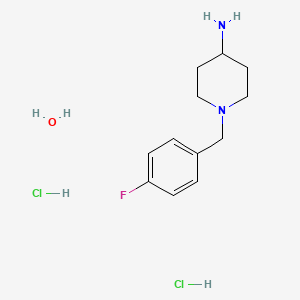
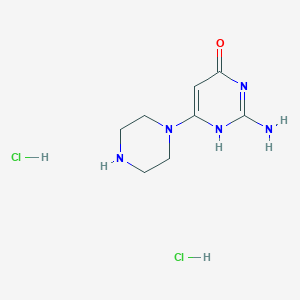
carbohydrazide](/img/structure/B7881364.png)
